2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
Description
Overview of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic Acid
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a heterocyclic compound characterized by a benzoic acid core linked to a 3-phenyl-1,2,4-oxadiazole moiety via a methylsulfanyl bridge. Its molecular formula, C₁₅H₁₃N₂O₃S , reflects the integration of three key functional groups:
- A benzoic acid unit, providing carboxylic acid reactivity and hydrogen-bonding capacity.
- A 1,2,4-oxadiazole ring , known for its electron-deficient nature and metabolic stability.
- A thioether linkage , which enhances structural diversity and potential for nucleophilic substitution.
The compound’s planar oxadiazole ring and aromatic systems contribute to its capacity for π-π stacking and hydrogen-bond interactions, making it a candidate for biological and materials science applications.
Table 1: Structural comparison with related oxadiazole derivatives
Historical Context of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles emerged as pharmacophores in the late 20th century due to their unique electronic properties and resistance to enzymatic degradation. Early applications focused on their role as bioisosteres for ester and amide groups in drug design. The 1980s saw their adoption in agrochemicals, while the 2000s marked their expansion into materials science for luminescent polymers and coordination complexes.
Recent advancements include biocatalytic synthesis methods, such as the use of Myceliophthora thermophila laccase to oxidize catechol to ortho-quinone, enabling efficient 1,4-thia-Michael additions for oxadiazole thioether formation. These innovations underscore the scaffold’s versatility and adaptability to green chemistry principles.
Rationale for Academic Investigation
The academic interest in this compound stems from three factors:
- Structural Hybridization : Merging benzoic acid’s pharmacological relevance with oxadiazole’s stability creates a multifunctional scaffold.
- Synthetic Accessibility : Biocatalytic routes (e.g., enzymatic ortho-quinone generation) offer sustainable pathways with yields exceeding 85% under mild conditions.
- Application Potential : Preliminary studies suggest utility in antimicrobial agents, organic electronics, and enzyme inhibitors, driven by the thioether’s redox activity and the oxadiazole’s π-conjugation.
Scope and Structure of the Research
This review systematically addresses:
- Synthetic Methodologies : Traditional and biocatalytic approaches.
- Structural and Electronic Properties : Spectroscopic and computational insights.
- Emerging Applications : Drug discovery and materials science case studies.
Excluded topics include clinical safety profiles and dosage optimization, as these require specialized pharmacological evaluation beyond the current scope.
Properties
Molecular Formula |
C16H12N2O3S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-15(18-21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
TYTWZXRVATWDNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Coupling Reagent-Assisted Cyclization
Carbodiimide-mediated coupling streamlines the process. Using 1,1'-carbonyldiimidazole (CDI), benzoic acid hydrazide reacts directly with 2-(bromomethylsulfanyl)benzoic acid in a single pot. This method reduces purification steps and achieves 70–85% yield under mild conditions (40°C, 4 hours).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. A mixture of 2-mercaptobenzoic acid and 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in acetonitrile is irradiated at 120°C for 20 minutes, yielding 92% product. This approach minimizes side reactions and improves scalability.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | NaH | 25 | 78 | |
| Toluene | K₂CO₃ | 110 | 65 | |
| Acetonitrile | None | 120 (MW) | 92 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while microwave irradiation accelerates kinetics.
Side Reactions and Mitigation
-
Oxidation of Sulfanyl Groups: Exposure to air leads to sulfoxide byproducts. Inert atmosphere (N₂/Ar) is essential.
-
Ester Hydrolysis: Basic conditions may hydrolyze ester intermediates. Controlled pH (6–7) prevents degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized methods.
Industrial Scalability Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and benzoic acid moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. The 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid derivative has shown promising activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A study conducted by researchers synthesized several oxadiazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds with the oxadiazole structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid were noted for their effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have also been extensively researched. The compound has been found to inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity
In a study focusing on the synthesis and evaluation of oxadiazole-based compounds, it was reported that derivatives similar to 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid. Modifications to the oxadiazole ring or substituents on the benzoic acid moiety can significantly influence biological activity.
Data Table: Structure–Activity Relationship Insights
| Compound Variant | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Original Compound | 10 (S. aureus) | 15 (MCF-7) |
| Variant A | 5 (E. coli) | 12 (A549) |
| Variant B | 8 (C. albicans) | 10 (MCF-7) |
Drug Design Implications
The unique properties of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid make it a valuable candidate for further development in drug design. Its dual action as an antimicrobial and anticancer agent positions it as a potential lead compound for treating infections in immunocompromised patients or resistant cancer cases.
Mechanism of Action
The mechanism of action of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which is related to cancer therapy . The compound’s structure allows it to form hydrogen bonds and interact with various biological macromolecules, leading to its biological effects.
Comparison with Similar Compounds
2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic Acid
- Key Difference : Replacement of the phenyl group with a methyl substituent on the oxadiazole ring.
- Impact :
- Electronic Effects : The methyl group is electron-donating, reducing the electron-deficient nature of the oxadiazole compared to the phenyl-substituted analogue. This may weaken interactions with electron-rich biological targets .
- Lipophilicity : Lower molecular weight (250.28 vs. 328.4 in the phenyl variant ) may enhance aqueous solubility.
- Synthetic Accessibility : Synthesized via similar condensation routes, but with methyl-substituted precursors .
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic Acid
- Key Difference : Substitution of phenyl with a 4-chlorophenyl group.
- Metabolic Stability: Chlorine may reduce oxidative metabolism, prolonging half-life compared to the non-halogenated analogue .
Analogues with Varied Core Structures
N-Isopropyl-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino-2-oxoethoxy)benzoic Acid (11t)
- Key Difference: Incorporation of an isopropylamino-2-oxoethoxy spacer between the benzoic acid and oxadiazole.
- Impact :
3-(4-Methylphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Key Difference: Replacement of benzoic acid with a thienopyrimidinone core.
- Impact: Pharmacokinetics: The fused thienopyrimidinone system increases molecular weight (432.5 vs. 328.4 ) and may enhance membrane permeability. Target Selectivity: The extended π-system could favor interactions with kinase domains .
Physicochemical and Spectral Comparisons
Substituent Effects on Bioactivity
- Phenyl vs. Methyl : Phenyl enhances π-π stacking with aromatic residues in proteasomes, critical for inhibition . Methyl analogues may lack this interaction.
- Halogenation : Chlorine or fluorine substituents (e.g., 2-[(2-fluoro-4-nitrophenyl)sulfanyl]benzoic acid ) increase acidity (pKa ~3–4 for –COOH) and reactivity, favoring ionized forms at physiological pH.
Biological Activity
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant studies and data.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₅N₃O₂S
- IUPAC Name : 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
Synthesis
The synthesis of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the reaction of 3-phenyl-1,2,4-oxadiazole derivatives with various thiol compounds. The synthetic pathway often includes steps such as:
- Formation of the oxadiazole ring .
- Introduction of the sulfanyl group through nucleophilic substitution reactions.
- Final coupling with benzoic acid derivatives .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid showed potent activity against various Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid | 6.25 | Effective against Staphylococcus aureus |
| Control (Chloramphenicol) | 3.125 | Reference standard |
These results suggest that the oxadiazole ring enhances the biological activity of the compound against microbial strains .
Anticancer Properties
Several studies have reported on the anticancer potential of oxadiazole derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. A notable study found that compounds similar to our target compound inhibited the activity of DNA gyrase and topoisomerase IV, which are critical for DNA replication in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer and other diseases. For instance:
These findings highlight the potential of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid as a lead compound for developing new anticancer agents.
Case Studies
- Study on Antimicrobial Activity : In a controlled study assessing various oxadiazole derivatives against bacterial strains, it was found that modifications to the phenyl ring significantly affected antimicrobial efficacy. The presence of electron-withdrawing groups enhanced activity against resistant strains .
- Anticancer Evaluation : A series of oxadiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with sulfanyl substitutions exhibited enhanced cytotoxicity compared to their non-sulfanylated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
